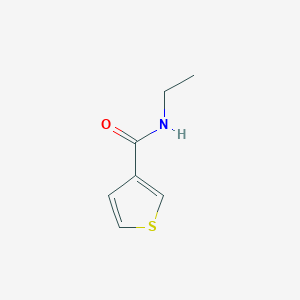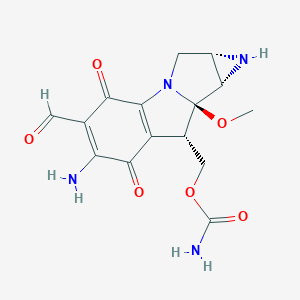
6-Demethyl-6-formylmitomycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Demethyl-6-formylmitomycin C, also known as DMFMC, is a natural product that belongs to the mitomycin family of antibiotics. It is a potent antitumor agent that has been studied for its potential in cancer treatment. DMFMC has been found to have a unique structure that allows it to interact with DNA and cause cell death.
Mecanismo De Acción
6-Demethyl-6-formylmitomycin C works by interacting with DNA, causing DNA damage and cell death. It forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. 6-Demethyl-6-formylmitomycin C has also been found to induce apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
6-Demethyl-6-formylmitomycin C has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 6-Demethyl-6-formylmitomycin C also inhibits the activity of DNA polymerase, an enzyme that is involved in DNA synthesis. These effects contribute to the antitumor activity of 6-Demethyl-6-formylmitomycin C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Demethyl-6-formylmitomycin C has several advantages for lab experiments. It is a potent antitumor agent that has been extensively studied for its potential in cancer treatment. 6-Demethyl-6-formylmitomycin C has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for combination therapy. However, 6-Demethyl-6-formylmitomycin C is a complex molecule that is difficult to synthesize, which can limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for research on 6-Demethyl-6-formylmitomycin C. One area of research is the development of more efficient synthesis methods for 6-Demethyl-6-formylmitomycin C. Another area of research is the investigation of the potential of 6-Demethyl-6-formylmitomycin C in combination therapy with other antitumor agents. Additionally, the development of 6-Demethyl-6-formylmitomycin C analogs with improved pharmacological properties is an area of interest. Finally, the investigation of the potential of 6-Demethyl-6-formylmitomycin C in the treatment of other diseases, such as bacterial infections, is an area of future research.
Métodos De Síntesis
6-Demethyl-6-formylmitomycin C is a complex molecule that is difficult to synthesize. It is usually obtained from natural sources, such as the bacterium Streptomyces lavendulae, which produces mitomycin C. 6-Demethyl-6-formylmitomycin C can be obtained by modifying mitomycin C through chemical reactions. The synthesis of 6-Demethyl-6-formylmitomycin C involves several steps, including the removal of a methyl group and the addition of a formyl group.
Aplicaciones Científicas De Investigación
6-Demethyl-6-formylmitomycin C has been extensively studied for its potential in cancer treatment. It has been found to have potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. 6-Demethyl-6-formylmitomycin C has also been shown to be effective against multidrug-resistant cancer cells.
Propiedades
Número CAS |
146376-40-1 |
|---|---|
Nombre del producto |
6-Demethyl-6-formylmitomycin C |
Fórmula molecular |
C15H16N4O6 |
Peso molecular |
348.31 g/mol |
Nombre IUPAC |
[(4S,6S,7R,8S,12E)-12-(hydroxymethylidene)-11-imino-7-methoxy-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-1(9)-en-8-yl]methyl carbamate |
InChI |
InChI=1S/C15H16N4O6/c1-24-15-6(4-25-14(17)23)8-10(19(15)2-7-13(15)18-7)11(21)5(3-20)9(16)12(8)22/h3,6-7,13,16,18,20H,2,4H2,1H3,(H2,17,23)/b5-3+,16-9?/t6-,7+,13+,15-/m1/s1 |
Clave InChI |
AHFDVIVXZPCKHO-WUDYKRTCSA-N |
SMILES isomérico |
CO[C@@]12[C@@H](C3=C(N1C[C@H]4[C@@H]2N4)C(=O)C(=C(C3=O)N)C=O)COC(=O)N |
SMILES |
COC12C(C3=C(N1CC4C2N4)C(=O)C(=CO)C(=N)C3=O)COC(=O)N |
SMILES canónico |
COC12C(C3=C(N1CC4C2N4)C(=O)C(=C(C3=O)N)C=O)COC(=O)N |
Sinónimos |
6-demethyl-6-formylmitomycin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



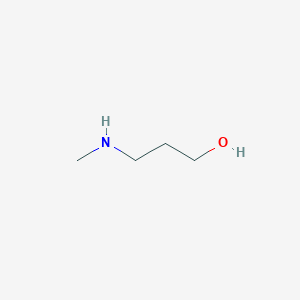
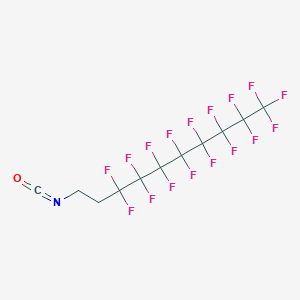
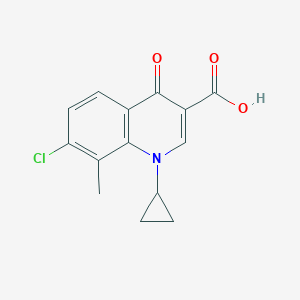
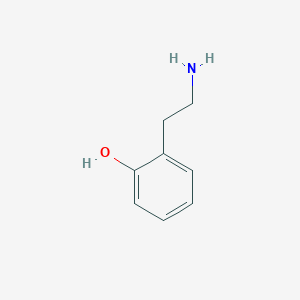
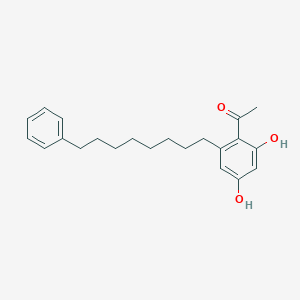
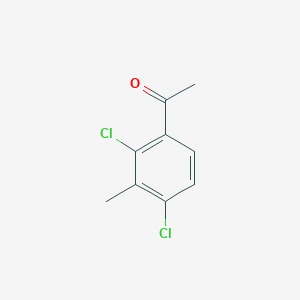
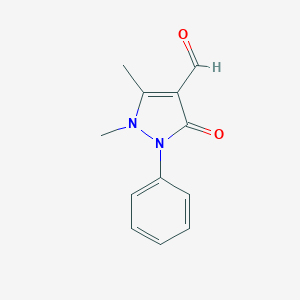
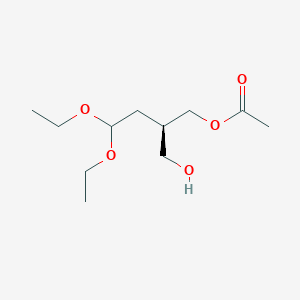
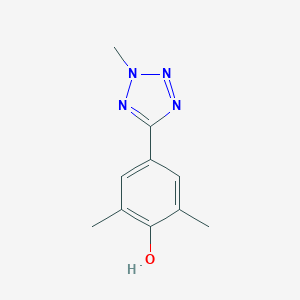
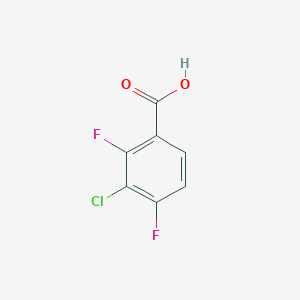
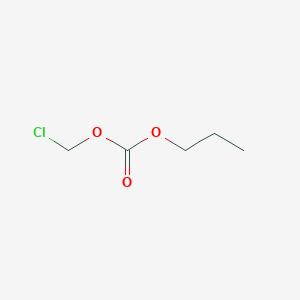
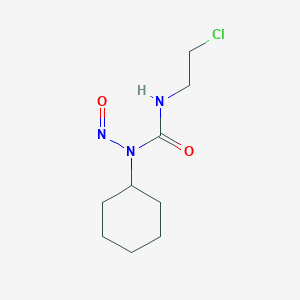
![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
